3-Deaza-DA cep

CAS No.: 666257-76-7

Cat. No.: VC3024669

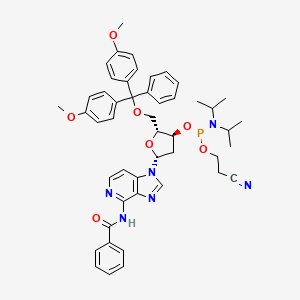

Molecular Formula: C48H53N6O7P

Molecular Weight: 856.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 666257-76-7 |

|---|---|

| Molecular Formula | C48H53N6O7P |

| Molecular Weight | 856.9 g/mol |

| IUPAC Name | N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]imidazo[4,5-c]pyridin-4-yl]benzamide |

| Standard InChI | InChI=1S/C48H53N6O7P/c1-33(2)54(34(3)4)62(59-29-13-27-49)61-42-30-44(53-32-51-45-41(53)26-28-50-46(45)52-47(55)35-14-9-7-10-15-35)60-43(42)31-58-48(36-16-11-8-12-17-36,37-18-22-39(56-5)23-19-37)38-20-24-40(57-6)25-21-38/h7-12,14-26,28,32-34,42-44H,13,29-31H2,1-6H3,(H,50,52,55)/t42-,43+,44+,62?/m0/s1 |

| Standard InChI Key | KANZRWOEDDAVIO-IHHNYUCOSA-N |

| Isomeric SMILES | CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5C=CN=C6NC(=O)C7=CC=CC=C7 |

| SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5C=CN=C6NC(=O)C7=CC=CC=C7 |

| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5C=CN=C6NC(=O)C7=CC=CC=C7 |

Introduction

Structural Characteristics and Basic Properties

3-Deaza-DA cep is characterized by the substitution of the nitrogen atom at the 3-position of the purine ring with a carbon atom. This structural modification creates significant alterations in the compound's electronic properties and hydrogen bonding capabilities, while still allowing it to maintain its ability to form stable Watson-Crick base pairs with thymidine. The full chemical name of one form of this compound is N6-Benzoyl-3-deaza-2'-deoxy-5'-O-DMT-3-methyladenosine 3'-CE phosphoramidite, indicating its complex molecular structure with various functional groups .

The carbon substitution in 3-Deaza-DA cep represents a form of atomic mutagenesis, a technique widely employed to evaluate the participation of specific atoms in RNA recognition and catalytic processes. This approach has proven invaluable for understanding nucleic acid behavior at the atomic level . Despite the structural change, the compound maintains many of the fundamental characteristics of deoxyadenosine, allowing it to participate in biological processes while providing unique research opportunities.

Comparative Analysis with Similar Compounds

The following table provides a comparison between 3-Deaza-2'-deoxyadenosine and related nucleoside analogues:

| Compound Name | Key Features | Structural Uniqueness |

|---|---|---|

| 3-Deaza-2'-deoxyadenosine | Retains Watson-Crick pairing with thymidine | Substituted nitrogen at position 3 with carbon |

| 7-Deaza-2'-deoxyadenosine | Forms alternative hydrogen bonding patterns | Lacks nitrogen at position 7 |

| 3-Nitro-3-deaza-2'-deoxyadenosine | Photocleavable properties | Contains a nitro group at position 3 |

| 1-Deazaadenosine | Modified hydrogen bonding capacity | Nitrogen at position 1 replaced with carbon |

This structural diversity among deazanucleosides has enabled researchers to create a comprehensive toolbox for nucleic acid research and manipulation .

Synthesis Methodologies

Improved Preparation Techniques

An improved procedure for the preparation of 3-deaza-2'-deoxyadenosine has been developed that enables the synthesis of gram quantities of this analogue . This advancement has significantly facilitated research requiring substantial amounts of this compound. The synthetic approach employs phosphoramidite chemistry, which allows for the precise incorporation of 3-deaza-2'-deoxyadenosine into specific DNA sequences, particularly restriction endonuclease recognition sequences .

The synthesis process typically involves multiple steps to achieve the final product with high purity. The improved methodology has made the compound more accessible for various research applications, including studies on DNA polymerases and restriction enzymes .

Conversion to Nucleotide Forms

A two-step conversion process has been established to transform 3-deaza-2'-deoxyadenosine to 3-deaza-2'-deoxyadenosine-5'-O-triphosphate (d3CATP) via the 5'-O-tosylate intermediate . This conversion is crucial for applications involving DNA polymerases and enzymatic studies. The resulting triphosphate form interacts with DNA polymerases in a manner distinct from natural nucleotides, providing valuable insights into enzyme kinetics and mechanisms .

Biological Activities and Interactions

Effects on Cellular Senescence

Research has demonstrated that 3-deazaadenosine (3DA) exhibits remarkable effects on cellular senescence. As an S-adenosyl homocysteinase (AHCY) inhibitor, it alleviates both replicative and oncogene-induced senescence . Cells treated with this compound show reduced global Histone H3 Lysine 36 trimethylation (H3K36me3), an epigenetic modification that typically marks the bodies of actively transcribed genes .

Through integrated transcriptome and epigenome analysis, researchers have established that treatment with 3-deazaadenosine affects key factors involved in the senescence transcriptional program. Most remarkably, this treatment increased the proliferative and regenerative potential of muscle stem cells from very old mice, suggesting significant implications for age-related research and potential therapeutic applications .

Long-term benefits have been observed even after discontinuation of treatment. Studies indicate that a transient treatment with 3-deazaadenosine for two weeks, followed by two weeks without treatment, still resulted in a higher percentage of proliferating cells and lower levels of p16 INK4a compared to control cells . This suggests that the compound produces beneficial effects that extend beyond the treatment period.

Research Applications

Restriction Enzyme Studies

The incorporation of 3-deaza-2'-deoxyadenosine into DNA sequences has provided valuable insights into restriction enzyme recognition and activity. Research has shown that when incorporated into the Eco RV restriction endonuclease recognition sequence (GATATC), either at the central or outer dA-dT base pair, it results in a substantial reduction in the rate of cleavage . This finding highlights the importance of the nitrogen at position 3 of adenine for efficient recognition and cleavage by this restriction enzyme.

Atomic Mutagenesis and RNA Research

Deazanucleosides, including 3-deazaadenosine, serve as critical tools for atomic mutagenesis in RNA research. By selectively replacing specific atoms in nucleosides, researchers can evaluate their precise roles in RNA recognition and catalytic processes . This approach has expanded our understanding of RNA behavior at the molecular level and has contributed to the development of a comprehensive toolbox for nucleic acid research .

Related Photocleavable Analogues

Building upon the structural framework of 3-deazaadenosine, researchers have developed photoactivable analogues such as 3-nitro-3-deaza-2'-deoxyadenosine (d3-NiA). This compound has demonstrated the ability to induce DNA backbone breakage upon irradiation with light of wavelength greater than 320 nm . Such photoactivable analogues have found numerous applications in biology, particularly in gene sequencing through photoinduced DNA strand scission .

The d3-NiA nucleoside can be chemically incorporated at desired positions within oligonucleotides using phosphoramidite chemistry. Hybridization studies have confirmed that the resulting modified duplexes display behavior closely resembling that of related natural sequences , making this a valuable tool for controlled DNA manipulation.

Comparative Analysis with Other Deazanucleosides

The development of various deazanucleosides has created a comprehensive toolbox for nucleic acid research. Each deazanucleoside variant offers unique properties and applications, forming a complete set of tools for RNA atomic mutagenesis . The following table presents a comparative analysis of several deazanucleosides and their specific applications:

| Deazanucleoside | Modified Position | Primary Research Applications |

|---|---|---|

| 3-Deazaadenosine (c3A) | Position 3 nitrogen replaced with carbon | DNA polymerase studies, restriction enzyme analysis |

| 7-Deazaadenosine (c7A) | Position 7 nitrogen replaced with carbon | Alternative hydrogen bonding studies |

| 1-Deazaadenosine (c1A) | Position 1 nitrogen replaced with carbon | RNA recognition studies |

| 3-Deazaguanosine (c3G) | Position 3 nitrogen replaced with carbon | Ribozyme catalysis studies |

| 7-Deazaguanosine (c7G) | Position 7 nitrogen replaced with carbon | RNA atomic mutagenesis |

| 1-Deazaguanosine (c1G) | Position 1 nitrogen replaced with carbon | Ribozyme active site studies, riboswitch ligand recognition |

This diverse collection of modified nucleosides has significantly advanced our understanding of nucleic acid function and structure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume